N1-Methyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine
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Overview
Description
N1-Methyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine is a compound that contains a thiazole ring, which is a five-membered heterocyclic structure with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with a thiazole derivative under specific conditions. One common method includes the use of N-methylation reagents to introduce the methyl group at the nitrogen atom. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and alkylation are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and other substituents in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
N1-Methyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- N1-Methyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine
Uniqueness
This compound is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-methyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-7(11(2)5-3-9)8-10-4-6-12-8/h4,6-7H,3,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDHNFBJANCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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